molecular formula C4H8Cl2F2NOP B13415089 Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- CAS No. 5001-30-9

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)-

Cat. No.: B13415089
CAS No.: 5001-30-9
M. Wt: 225.99 g/mol
InChI Key: UPUKIMVAPLOYTP-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- is a chemical compound with the molecular formula C4H8Cl2F2NOP It is characterized by the presence of two fluoroethyl groups attached to a phosphoramidic dichloride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- typically involves the reaction of phosphorus oxychloride (POCl3) with 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+2H2NCH2CH2F(FCH2CH2)2NP(O)Cl2+2HClPOCl_3 + 2 \, H_2NCH_2CH_2F \rightarrow (FCH_2CH_2)_2NP(O)Cl_2 + 2 \, HCl POCl3​+2H2​NCH2​CH2​F→(FCH2​CH2​)2​NP(O)Cl2​+2HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized to form phosphoramidic acid derivatives or reduced to form phosphine derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoramidic acid and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

    Substitution Reactions: The major products are substituted phosphoramidic dichloride derivatives.

    Oxidation Reactions: The major products are phosphoramidic acid derivatives.

    Reduction Reactions: The major products are phosphine derivatives.

    Hydrolysis: The major products are phosphoramidic acid and hydrochloric acid.

Scientific Research Applications

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- has several applications in scientific research, including:

    Biology: The compound is studied for its potential use in modifying biomolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- involves the interaction of its reactive chlorine atoms with nucleophiles. The compound can form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)phosphoramidic dichloride: Similar in structure but with chlorine atoms instead of fluorine atoms.

    Phosphoramidic dichloride, bis(2-fluoroethyl)-: Another name for the same compound.

Uniqueness

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- is unique due to the presence of fluoroethyl groups, which impart distinct chemical properties such as increased reactivity and stability compared to similar compounds with different substituents.

Properties

CAS No.

5001-30-9

Molecular Formula

C4H8Cl2F2NOP

Molecular Weight

225.99 g/mol

IUPAC Name

N-dichlorophosphoryl-2-fluoro-N-(2-fluoroethyl)ethanamine

InChI

InChI=1S/C4H8Cl2F2NOP/c5-11(6,10)9(3-1-7)4-2-8/h1-4H2

InChI Key

UPUKIMVAPLOYTP-UHFFFAOYSA-N

Canonical SMILES

C(CF)N(CCF)P(=O)(Cl)Cl

Origin of Product

United States

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